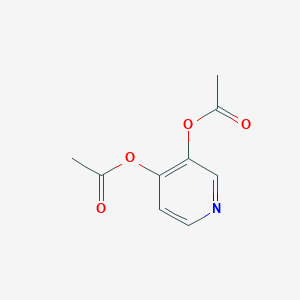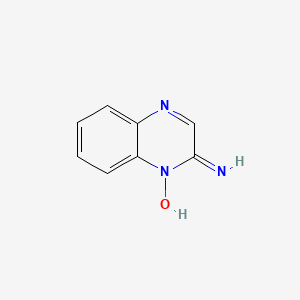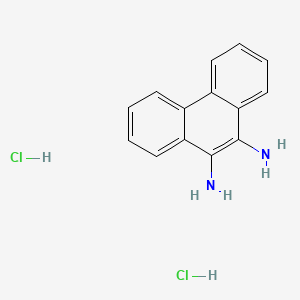
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde is a complex organic compound with the molecular formula C18H21NaO5. It is known for its unique structure, which includes a sodium ion, a tert-butylphenol group, a carboxyphenolate group, and a formaldehyde moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde typically involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming a polymeric structure that includes the sodium salt of the carboxyphenolate group .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where 4-tert-butylphenol and formaldehyde are mixed under controlled temperatures and pressures. The reaction is catalyzed by sodium hydroxide, and the resulting product is purified through various techniques such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic and carboxylic groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A related compound with similar phenolic structure but lacking the carboxyphenolate and formaldehyde groups.
2,4-Di-tert-butylphenol: Another similar compound with two tert-butyl groups and phenolic structure.
Uniqueness
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde is unique due to its combination of phenolic, carboxylic, and formaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific chemical interactions are required .
Eigenschaften
| 70145-99-2 | |
Molekularformel |
C18H21NaO5 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
InChI-Schlüssel |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






